Product packaging for 7-Chlorobicyclo[2.2.1]hept-2-ene(Cat. No.:CAS No. 1121-10-4)

7-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B3045697
CAS No.: 1121-10-4
M. Wt: 128.6 g/mol
InChI Key: SLTQNXOHXJJJAJ-UHFFFAOYSA-N
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Description

7-Chlorobicyclo[2.2.1]hept-2-ene (CAS Registry Number: 1121-10-4 ) is an organic compound with the molecular formula C7H9Cl and a molecular weight of 128.60 g/mol . This chlorinated norbornene derivative serves as a valuable synthetic intermediate in organic chemistry and materials science research. Compounds based on the bicyclo[2.2.1]heptane (norbornane) and bicyclo[2.2.1]hept-2-ene (norbornene) scaffold are recognized as structural motifs found in complex natural products and are used as key starting materials for synthesizing chiral compounds with highly substituted cyclopentyl moieties . This framework is utilized in the development of prostaglandins, various terpenes, iridoids, methyl epi-jasmonate, carbocyclic sugars, and cyclopentane-containing polymers . Furthermore, the norbornyl structure is employed to create conformationally constrained analogues, such as peptides where the group templates well-defined folding, and in the study of pheromone analogues . As a specialty chemical, this compound is offered with a typical purity of 99% . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Cl B3045697 7-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 1121-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorobicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQNXOHXJJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920660
Record name 7-Chlorobicyclo[2.2.1]hept-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-10-4
Record name NSC110575
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chlorobicyclo[2.2.1]hept-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Chlorobicyclo 2.2.1 Hept 2 Ene and Its Analogs

Direct Halogenation Approaches to Bicyclo[2.2.1]hept-2-ene Systems

Direct chlorination of norbornene presents a straightforward route to chlorinated analogs, but often results in a mixture of products. The rigid, strained bicyclic structure of norbornene influences the course of the reaction, leading to products of electrophilic addition, free-radical substitution, and skeletal rearrangement.

The chlorination of norbornene can yield several isomeric products, including 5-chlorobicyclo[2.2.1]hept-2-ene, dichlorinated adducts, and rearranged products like nortricyclyl chloride. libretexts.org The formation of the desired 7-chlorobicyclo[2.2.1]hept-2-ene via direct halogenation is often a minor pathway. For instance, the analogous bromination of norbornene is known to produce the 7-bromo derivative, suggesting that radical conditions could favor substitution at the C-7 bridgehead position. dntb.gov.ua

The regioselectivity of the halogenation is highly dependent on the reaction conditions. The use of specific chlorinating agents and solvents can influence the product distribution. For example, chlorination with metal chlorides has been studied, which can also promote subsequent isomerization of the products. The stereoselectivity is also a critical factor, with the chlorine at the 7-position existing in either a syn or anti configuration relative to the double bond. DFT studies on related systems show that steric hindrance significantly influences the facial selectivity of reactions on the norbornene skeleton. youtube.com

Reagent/ConditionMajor Product(s)Comments
Cl₂ in CCl₄Mixture of dichlorides, rearranged chloridesElectrophilic addition and rearrangement often dominate.
Radical InitiatorsIncreased proportion of substitution productsRadical mechanism can favor allylic or bridgehead substitution.
Metal ChloridesMixture of chloro-isomers, potential for isomerizationLewis acidic metal chlorides can catalyze rearrangements. nih.gov

This table provides a generalized summary of outcomes for norbornene chlorination based on typical reaction mechanisms.

The mechanism of norbornene chlorination is complex and can proceed through competing pathways.

Ionic (Electrophilic Addition) Pathway : The reaction initiated by the electrophilic attack of chlorine on the double bond forms a chloronium ion intermediate. This intermediate can be attacked by a chloride ion, leading to dichlorinated products. Crucially, due to the strained nature of the norbornene system, the intermediate carbocation is prone to Wagner-Meerwein rearrangements, leading to a variety of skeletal isomers.

Radical Pathway : Under UV irradiation or in the presence of radical initiators, a free-radical chain mechanism can occur. This pathway can lead to substitution at various positions, including the allylic C-5 position and the bridgehead C-7 position. The formation of 7-halonorbornenes is often attributed to a radical abstraction-recombination mechanism. dntb.gov.ua

The balance between these pathways is delicate and can be shifted by reaction parameters such as solvent, temperature, and the presence of light or initiators/catalysts.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction provides a powerful and stereocontrolled method for constructing the bicyclo[2.2.1]hept-2-ene framework. By choosing appropriate chlorinated precursors, one can synthesize chlorinated norbornene derivatives with high predictability.

A common and effective strategy involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with a chlorinated dienophile. name-reaction.com Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions. acs.org The reaction with a dienophile like 2-chloroacrylonitrile (B132963), for example, directly yields a chloronorbornene skeleton. name-reaction.comCurrent time information in Bangalore, IN. Subsequent chemical transformations can then be used to modify the other functional groups to arrive at the target molecule. For instance, the Diels-Alder reaction of cyclopentadiene and 2-chloroacrylonitrile produces 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, which can be hydrolyzed to the corresponding ketone. name-reaction.com

DieneDienophileProduct PrecursorRef.
Cyclopentadiene2-Chloroacrylonitrile2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile name-reaction.com
6-Acetoxyfulvene2-Chloroacrylonitrile7-Acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile Current time information in Bangalore, IN.
5-ChlorocyclopentadieneMaleic Anhydride1-Chlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride wikipedia.org

This table showcases examples of Diels-Alder reactions using chlorinated precursors to build the bicyclo[2.2.1]hept-2-ene core.

Another approach utilizes a chlorinated diene, such as 5-chlorocyclopentadiene, reacting with a dienophile. The substituent on the cyclopentadiene ring plays a crucial role in directing the stereochemical outcome of the cycloaddition. nih.govwikipedia.org

The Diels-Alder reaction is renowned for its high degree of stereochemical control. The "endo rule," which favors the orientation where the dienophile's substituents are tucked under the diene's π-system, is often observed due to secondary orbital interactions. youtube.com However, the thermodynamic stability generally favors the exo isomer, and the product ratio can sometimes be influenced by temperature. libretexts.org

When using substituted cyclopentadienes, such as 5-chlorocyclopentadiene, facial selectivity becomes a key consideration. The dienophile can approach the diene from the same side (syn) or the opposite side (anti) of the C-5 substituent. The steric and electronic nature of the substituent dictates this selectivity. nih.govwikipedia.org Steric hindrance between the diene and dienophile is often the major factor controlling which face reacts. wikipedia.org This allows for the synthesis of specific stereoisomers of chlorinated bicyclo[2.2.1]hept-2-ene systems.

Isomerization and Rearrangement-Based Syntheses

The synthesis of this compound can also be achieved through the isomerization of other, more readily available, chloronorbornene isomers. The bicyclo[2.2.1]heptane system is notably susceptible to skeletal rearrangements, particularly under acidic conditions, which proceed through carbocationic intermediates.

These transformations are classic examples of Wagner-Meerwein rearrangements, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to an adjacent carbon. This process is common in the chemistry of bicyclic terpenes, which are structurally similar to norbornene. Lewis acids like aluminum chloride or iron(III) chloride can catalyze these isomerizations. nih.gov For example, the Lewis acid-catalyzed rearrangement of 2,2-dichloronorbornane (B20958) has been shown to proceed via a Wagner-Meerwein shift to form a 1-chloro-2-norbornyl cation intermediate. nih.gov

Furthermore, studies on the rearrangement of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide have shown that treatment with acid leads to a complex mixture of rearranged products. Current time information in Bangalore, IN. Among the products identified was 1-chlorobicyclo[2.2.1]hept-2-en-syn-7-ol, demonstrating that such rearrangements can effectively transfer a substituent to the C-7 position. Current time information in Bangalore, IN. These findings support the possibility of obtaining this compound from a mixture of chlorination products through controlled, acid-catalyzed isomerization.

Acid-Catalyzed Isomerization Pathways of Chlorinated Bicyclic Compounds

Acid-catalyzed isomerization serves as a method to alter the position of the chlorine atom on the bicyclo[2.2.1]heptene framework. For instance, under acidic conditions, 6-chlorobicyclo[2.2.1]hept-2-ene can be isomerized to the more thermodynamically stable 5-chloro derivative. This process typically involves the protonation of the double bond, which facilitates hydride shifts and the subsequent relocation of the chlorine atom.

Similarly, acid-catalyzed cleavage of 4-halonortricyclanes provides insight into the behavior of related bicyclic systems. The ring-opening of these compounds in deuterated acidic media leads to deuterated exo- and endo-acetates, with the distribution of deuterium (B1214612) providing evidence for the formation of unsymmetrical bridged norbornyl cations. cdnsciencepub.com

Metal-Catalyzed Isomerization Processes

Metal catalysts offer an alternative to acid-catalyzed methods for the isomerization of chlorinated bicyclic compounds. For example, palladium on carbon (Pd/C) has been shown to selectively isomerize chloro-norbornenes at lower temperatures. This method can yield the desired isomer with good efficiency.

Iron carbonyl complexes have also been utilized in the rearrangement of bicyclic systems. For instance, di-iron nonacarbonyl catalyzes the rearrangement of bicyclo[4.2.0]oct-7-ene to bicyclo[4.2.0]oct-2-ene. rsc.org While not a direct synthesis of this compound, this demonstrates the utility of metal catalysts in facilitating isomerizations within bicyclic frameworks. The divinylcyclopropane-cycloheptadiene rearrangement can also be catalyzed by transition metals like rhodium, proceeding through a bis-π-allyl complex. wikipedia.org

Photochemical Rearrangements of Bicyclic Nitriles and Related Structures

Photochemical methods provide a unique approach to synthesizing and modifying bicyclic structures. The irradiation of bicyclo[2.2.1]heptene-2-carbonitrile, an analog of this compound, results in its conversion to bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.0.³,⁷]heptane-7-carbonitrile. mcmaster.ca These rearrangements are understood to proceed through orbital symmetry-allowed photochemical 1,3 and 1,2-sigmatropic shifts. mcmaster.camcmaster.ca While the 1,2-shift has been observed in other systems, the 1,3-sigmatropic shift was a novel observation in the photochemistry of α,β-unsaturated nitriles. mcmaster.camcmaster.ca Further investigation is needed to determine if these reactions are concerted or proceed through a diradical intermediate. mcmaster.camcmaster.ca

Derivatization from Precursor Bicyclic Ketones and Alcohols

Transformations of Bicyclo[2.2.1]hept-2-en-7-one Derivatives

Bicyclo[2.2.1]hept-2-en-7-one is a key precursor for the synthesis of 7-substituted norbornenes, including this compound. acs.org The reaction of 7-t-butoxynorbornadiene, derived from the corresponding ketone, with various Grignard reagents can produce 7-alkylnorbornadienes. psu.edu Although attempts to use alkenyl or alkynyl Grignard reagents were unsuccessful, this highlights a potential pathway for functionalization at the 7-position. psu.edu

Furthermore, the treatment of bicyclo[2.2.1]hept-2-en-7-one with phosphorus pentachloride can lead to the formation of a geminal dichloride, which can then be converted to the corresponding vinyl chloride via an elimination reaction with a base like sodium hydroxide. youtube.com

Synthetic Routes Involving 2-Chlorobicyclo[2.2.1]hept-2-ene Exo-Oxide

The rearrangement of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide provides another route to functionalized bicyclo[2.2.1]heptane derivatives. acs.org Treatment of this epoxide with anhydrous hydrogen chloride in ether leads to the formation of 3,3-dichlorobicyclo[2.2.1]heptan-exo-2-ol. acs.org The reaction of the epoxide with other reagents can lead to a mixture of products, including isomeric chloro ketones and unsaturated alcohols. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of complex molecules, including bicyclic compounds. Biocatalysis, utilizing microorganisms or isolated enzymes, offers a sustainable alternative to traditional synthetic methods. mdpi.com These biological methods can catalyze regio- and stereoselective reactions under mild conditions, such as in aqueous media and at physiological pH and temperature, aligning with the goals of green chemistry. mdpi.com For example, the bioreduction of substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones using enzymes like hydroxysteroid dehydrogenase has been demonstrated. nih.govmdpi.com While not a direct synthesis of this compound, these biocatalytic approaches showcase the potential for developing more environmentally friendly synthetic routes for related bicyclic structures.

Another green chemistry approach involves the use of electrosynthesis. This method can offer precise control over redox processes by modulating the applied potential, potentially enhancing selectivity and reducing waste. acs.org Titanium-mediated electrosynthesis, for instance, has been used for the reduction of various functional groups in organic molecules. acs.org

Below is a table summarizing some of the synthetic conditions discussed:

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
6-Chlorobicyclo[2.2.1]hept-2-eneH₂SO₄ (concentrated), Dichloroethane, 120°C5-Chlorobicyclo[2.2.1]hept-2-ene85-90%
Chloro-norbornenes5% Pd/C, 1 bar H₂, 60°CIsomerized chloro-norbornenes78-82%
Bicyclo[2.2.1]heptene-2-carbonitrileUnfiltered light from a medium pressure mercury arc lamp, HexaneBicyclo[4.1.0]hept-2-ene-1-carbonitrile, Tricyclo[4.1.0.0.³,⁷]heptane-7-carbonitrile- mcmaster.ca
Bicyclo[2.2.1]hept-2-en-7-onePhosphorus pentachloride, then Sodium hydroxideThis compound- youtube.com
2-Chlorobicyclo[2.2.1]hept-2-ene exo-oxideAnhydrous hydrogen chloride, Ether3,3-Dichlorobicyclo[2.2.1]heptan-exo-2-ol- acs.org

Advanced Derivatization and Analog Synthesis from 7 Chlorobicyclo 2.2.1 Hept 2 Ene

Synthesis of Functionalized Norbornane (B1196662) and Norbornene Derivatives

The functionalization of the 7-chlorobicyclo[2.2.1]hept-2-ene scaffold is key to creating a diverse range of derivatives. The introduction of oxygen, nitrogen, and carbon-based functional groups transforms the simple bicyclic halide into valuable intermediates for various applications.

Introduction of Oxygenated Functionalities (e.g., ketones, alcohols)

The introduction of ketone and alcohol functionalities into the norbornene skeleton is a common strategy to create versatile synthetic intermediates. While direct hydrolysis of the C7-chloro group in this compound can be challenging, related transformations on isomeric compounds demonstrate viable routes to oxygenated norbornenes.

For instance, ketones such as bicyclo[2.2.1]hept-5-en-2-one can be synthesized from chloro-nitrile or chloro-amide precursors. The base hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide has been shown to yield (+)-bicyclo[2.2.1]hept-5-en-2-one. organic-chemistry.orgbeilstein-journals.org This transformation highlights a pathway where a carbon-based functional group, installed via a Diels-Alder reaction, is converted into a ketone.

A novel gold-catalyzed cycloisomerization of 1,6-diynes also provides an atom-economic approach to a diverse set of bicyclo[2.2.1]hept-5-en-2-ones. researchgate.net Furthermore, the reaction of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide with anhydrous hydrogen chloride can lead to the formation of dichlorinated alcohols like 3,3-dichlorobicyclo[2.2.1]heptan-exo-2-ol, showcasing the intricate rearrangements and additions that can introduce hydroxyl groups onto the saturated norbornane frame.

The reduction of bicyclic ketones is a standard method for producing the corresponding alcohols. Biocatalytic reductions, for example, have been employed for the stereoselective synthesis of chiral alcohols. Ketoreductases can catalyze the kinetic resolution of racemic ketones to produce enantiomerically enriched alcohols and unreacted ketones, a valuable strategy for preparing optically pure compounds. researchgate.net

Table 1: Synthesis of Oxygenated Norbornene Derivatives

Precursor Reagents/Conditions Product Reference
2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide Base hydrolysis (+)-bicyclo[2.2.1]hept-5-en-2-one organic-chemistry.orgbeilstein-journals.org
1,6-Diynes Gold catalyst Bicyclo[2.2.1]hept-5-en-2-ones researchgate.net

Amination Reactions and Aminoalcohol Formation

The introduction of nitrogen-containing functional groups, such as amines and amino alcohols, onto the bicyclic scaffold is of significant interest for the development of biologically active molecules. Direct nucleophilic substitution of the chlorine atom in this compound with ammonia (B1221849) or amines can provide a route to 7-aminonorbornene derivatives. For the related isomer, 2-chlorobicyclo[2.2.1]hept-5-ene, treatment with aqueous ammonia under high pressure yields the primary amine. libretexts.org

Alternative strategies often involve the transformation of other functional groups. For example, bicyclic ketones can undergo reductive amination with reagents like ammonium (B1175870) acetate (B1210297) and a reducing agent to introduce an amine group. libretexts.org Another powerful method involves the conversion of a ketone to a nitromethylene derivative, which can then be reduced to the corresponding aminomethyl compound. This multi-step sequence has been used to synthesize 2-((1R,2R,4S*)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid from bicyclo[2.2.1]hept-5-en-2-one. nih.gov

The synthesis of amino alcohols can be achieved by combining these amination techniques with the oxygenation methods described previously. For instance, the reduction of an α-keto nitrile can yield an amino alcohol. researchgate.net Research on bicyclo[2.2.1]hept-2-ene has shown that it can be converted into chloro(bromo)hydrins, which then react with amines to form amino alcohols, demonstrating a direct route from the olefin to the desired functionalized product. escholarship.org

Carbonitrile and Carboxamide Derivatives

Carbonitrile (cyano) and carboxamide groups are valuable functionalities that can be introduced into the norbornene framework and serve as precursors for other functional groups like carboxylic acids and amines. The synthesis of these derivatives often begins with a Diels-Alder reaction. For example, the reaction of cyclopentadiene (B3395910) with 2-chloroacrylonitrile (B132963) yields 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile. nih.gov This chloro-nitrile is a key intermediate that can be readily converted to the corresponding carboxamide. organic-chemistry.orgbeilstein-journals.org

The conversion of the vinyl chloride isomer, 2-chlorobicyclo[2.2.1]heptene, to 2-cyanobicyclo[2.2.1]hept-2-ene has been accomplished by heating with copper(I) cyanide in 1-methyl-2-pyrrolidinone. nih.gov Although these examples relate to the 2-substituted isomer, they establish reliable methods for installing cyano groups onto the bicyclic system. The subsequent hydrolysis of the nitrile group provides a route to carboxamides. Specifically, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide has been studied in detail, highlighting the importance of these amide derivatives as precursors to chiral ketones. organic-chemistry.orgbeilstein-journals.org

Table 2: Synthesis of Carbonitrile and Carboxamide Norbornene Derivatives

Reaction Reactants Product Reference
Diels-Alder Cyclopentadiene, 2-Chloroacrylonitrile 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile nih.gov
Cyanation 2-Chlorobicyclo[2.2.1]heptene, CuCN 2-Cyanobicyclo[2.2.1]hept-2-ene nih.gov

Construction of Polycyclic and Fused Systems

The rigid scaffold of this compound is an excellent building block for the synthesis of more complex polycyclic and fused-ring systems. These reactions leverage the reactivity of the norbornene moiety to construct elaborate three-dimensional structures.

Thieno-Fused Bicyclic Compounds from Norbornene Scaffolds

The synthesis of thiophene (B33073) rings fused to the norbornane skeleton can create novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. A highly versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgscispace.comnih.gov This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org

While direct examples starting from a norbornene derivative are not extensively documented, a plausible synthetic route involves the Gewald reaction using a norbornanone precursor. Norbornan-2-one, which can be derived from norbornene derivatives, could react with a cyanoester and sulfur to yield a thieno[2,3-b]norbornane derivative. This strategy would provide a powerful method for constructing a thiophene ring fused across the C2 and C3 positions of the norbornane framework.

Another general approach to fused thiophenes is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with acetylenic esters. nih.govorganic-chemistry.orgyoutube.com The application of these established thiophene synthesis methodologies to appropriately functionalized norbornane precursors represents a promising avenue for creating novel thieno-fused polycyclic systems.

Benzocyclotrimerization and Related Oligomerizations

The cyclotrimerization of norbornene derivatives is a powerful method for constructing C₃v symmetric, cup-shaped molecules known as benzocyclotrimers. These compounds are of interest for their unique electronic properties and potential use in molecular recognition. nih.gov

A key example is the regio-selective cyclotrimerization of a halonorbornene derivative, which can be achieved using a palladium nanocluster catalyst. nih.gov This reaction proceeds via the oxidative addition of the halonorbornene to a Pd(0) species, followed by sequential insertion of two more halonorbornene molecules and subsequent reductive elimination to form the central benzene (B151609) ring. By using an enantiopure halonorbornene, an enantiopure syn-benzocyclotrimer can be synthesized with high selectivity. nih.gov Such reactions are sensitive to the reaction conditions, including the choice of base and solvent, which can influence the yield and stability of the palladium catalyst.

Other transition metals can also catalyze related oligomerization and polymerization reactions. Tungsten-based catalysts, for example, are effective for the ring-opening metathesis polymerization (ROMP) of norbornene derivatives, including those containing halogen atoms. organic-chemistry.org These polymerization reactions lead to the formation of high molecular weight polymers with the bicyclic structure incorporated into the polymer backbone.

Stereocontrolled Synthesis of Chiral Derivatives

The rigid bicyclic framework of this compound serves as a valuable scaffold in stereocontrolled synthesis. The inherent conformational rigidity of the norbornene system allows for a high degree of predictability in controlling the stereochemical outcome of reactions, making it an attractive starting point for the synthesis of complex chiral molecules. The generation of chiral derivatives from the achiral this compound necessitates the introduction of chirality through either enantioselective catalysis, the use of chiral auxiliaries, or the resolution of racemic intermediates.

Enantioselective Routes to Bicyclo[2.2.1]heptane Derivatives

The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is crucial for applications in areas such as total synthesis of natural products and the development of chiral ligands and catalysts. While direct asymmetric transformations on this compound are not extensively documented, a highly effective enantioselective route involves the resolution of functionalized derivatives.

A key strategy involves the synthesis and subsequent resolution of racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide. wpmucdn.com This intermediate can be prepared and then efficiently separated into its constituent enantiomers using chiral chromatography. wpmucdn.com The absolute configuration of the separated enantiomers has been unambiguously determined through X-ray crystallography. wpmucdn.com The (+)-enantiomer was identified as having the (1R,2R,4R) configuration, while the (-)-enantiomer possesses the (1S,2S,4S) configuration. wpmucdn.com

These enantiomerically pure chloro-amides are valuable chiral building blocks. They can be converted into other key intermediates with high stereochemical fidelity. For instance, base-catalyzed hydrolysis of the separated enantiomers of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide provides access to the enantiopure forms of bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com Subsequent hydrogenation of these unsaturated ketones yields the corresponding saturated bicyclo[2.2.1]heptan-2-ones, further expanding the library of available chiral synthons. wpmucdn.com This resolution and transformation sequence represents a robust and reliable method for accessing enantiomerically pure bicyclic ketones, which are versatile precursors for numerous complex target molecules, including prostaglandins. wpmucdn.comacs.org

Table 1: Resolution of (±)-2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide
EnantiomerAbsolute ConfigurationSeparation MethodKey Transformation Product
(+)-4(1R,2R,4R)Chromatography on microcrystalline cellulose (B213188) triacetate(+)-Bicyclo[2.2.1]hept-5-en-2-one
(-)-4(1S,2S,4S)Chromatography on microcrystalline cellulose triacetate(-)-Bicyclo[2.2.1]hept-5-en-2-one

Diastereoselective Transformations

The rigid, strained geometry of the bicyclo[2.2.1]heptene skeleton exerts profound control over the facial selectivity of reactions, leading to highly diastereoselective transformations. Reagents typically approach the double bond from the sterically less hindered exo face, as the endo face is shielded by the opposing C-C single bond of the six-membered ring.

This inherent exo-selectivity is a cornerstone of norbornene chemistry and is observed in a wide range of addition reactions. For example, hydroarylation reactions of norbornene systems almost exclusively yield the exo-adduct. researchgate.net Similarly, epoxidation and hydrogenation reactions also show a strong preference for attack from the exo face.

In the context of derivatization, the reduction of bicyclic ketones derived from the this compound framework also proceeds with a high degree of diastereoselectivity. The stereochemical outcome is influenced by the steric environment around the carbonyl group and the nature of the reducing agent. For instance, the kinetic resolution of racemic bicyclic ketones through asymmetric bioreduction can yield diastereomerically enriched alcohols. researchgate.net The reduction of rac-5,6-epoxy-bicyclo[2.2.1]heptan-2-one using a genetically engineered Saccharomyces cerevisiae strain preferentially yields endo-(-)-5,6-epoxy-bicyclo[2.2.1]heptan-2-ol with high diastereomeric excess. researchgate.net This highlights how enzymatic systems can recognize the subtle stereochemical differences in the bicyclic framework to achieve high levels of both enantioselectivity and diastereoselectivity.

The factors that control the stereochemistry at the C7 position in related bicyclo[2.2.1]heptene systems have also been studied in detail, particularly in the context of prostaglandin (B15479496) synthesis where the stereochemistry of substituents on the bicyclic core is critical. researchgate.net

Table 2: Example of a Diastereoselective Reduction
SubstrateReagent/CatalystMajor ProductStereoselectivity
rac-5,6-Epoxy-bicyclo[2.2.1]heptan-2-oneEngineered Saccharomyces cerevisiae (TMB4100)endo-(-)-5,6-Epoxy-bicyclo[2.2.1]heptan-2-ol80% de

Advanced Spectroscopic and Structural Characterization Methods

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and elemental composition of "7-Chlorobicyclo[2.2.1]hept-2-ene."

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For "this compound" (C₇H₉Cl), the expected monoisotopic mass is approximately 128.0393 u.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, the mass spectrum of "this compound" would exhibit a molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and another peak at M+2 with an intensity of about one-third of the M⁺ peak, corresponding to the molecule containing ³⁷Cl libretexts.org. This characteristic isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Patterns and Structural Elucidation

While specific mass spectrometry data for this compound is not extensively documented in publicly available literature, the fragmentation patterns can be inferred from the analysis of related bicyclic compounds. The mass spectrum of the saturated analog, 7-chlorobicyclo[2.2.1]heptane, is available and provides insight into the behavior of the chlorinated bicyclic core upon electron ionization.

Key fragmentation pathways for bicyclo[2.2.1]heptane systems typically involve initial loss of the substituent, followed by rearrangements of the carbocation intermediate. For this compound, the molecular ion peak (M⁺) would be expected. A prominent fragmentation pathway would likely be the loss of a chlorine radical (Cl•) to form a [M-Cl]⁺ cation. This resulting C₇H₉⁺ cation could then undergo further rearrangements and fragmentation.

Another anticipated fragmentation is a retro-Diels-Alder reaction, a characteristic pathway for bicyclo[2.2.1]hept-2-ene systems. This would involve the cleavage of the molecule into cyclopentadiene (B3395910) and chloroethene. The relative abundance of the fragments resulting from these pathways would provide critical information for the structural elucidation of the parent molecule and its derivatives.

Table 1: Predicted Major Mass Spectral Fragments for this compound

Fragment IonProposed Structure/Originm/z (for ³⁵Cl)
[C₇H₉Cl]⁺•Molecular Ion128
[C₇H₉]⁺Loss of Chlorine Radical93
[C₅H₆]⁺•Cyclopentadiene from retro-Diels-Alder66
[C₂H₃Cl]⁺•Chloroethene from retro-Diels-Alder62

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Absorptions of Functional Groups and Bicyclic Framework

The presence of the carbon-carbon double bond within the bicyclic system would give rise to a characteristic C=C stretching vibration. Due to the strained nature of the ring, this peak may appear at a slightly different wavenumber compared to a typical acyclic alkene. The C-H bonds associated with the double bond (=C-H) would show stretching vibrations at higher frequencies than the aliphatic C-H bonds.

The carbon-chlorine (C-Cl) bond will have a characteristic stretching frequency in the fingerprint region of the IR spectrum. The exact position of this band can be influenced by the stereochemistry of the chlorine atom. The bicyclic framework itself will produce a complex pattern of C-C stretching and CH₂ bending vibrations throughout the fingerprint region.

Table 2: Predicted Characteristic IR and Raman Absorptions for this compound

Vibrational ModeFunctional Group / FrameworkExpected Wavenumber Range (cm⁻¹)
=C-H StretchAlkene3010 - 3100
C-H StretchAlkane (CH, CH₂)2850 - 3000
C=C StretchAlkene1550 - 1650
CH₂ ScissoringAlkane1440 - 1480
C-Cl StretchChloroalkane600 - 800

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of Derivatives

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound itself has not been reported, the structures of several of its derivatives have been elucidated, providing valuable information about the geometry of the bicyclic core.

One notable example is the crystal structure of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide. chemicalbook.com This study revealed the precise bond lengths, bond angles, and torsional angles of the bicyclo[2.2.1]heptene framework. Such data is crucial for understanding the effects of substituents on the strained ring system. The determination of the absolute configuration of chiral derivatives is also a key application of this technique.

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

The study of supramolecular interactions, such as hydrogen bonding and halogen bonding, is essential for understanding the packing of molecules in a crystal lattice and for the design of new materials. The crystal structures of derivatives of this compound provide excellent models for these interactions.

In the crystal structure of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, the molecules form hydrogen-bonded dimers through the amide functional groups. chemicalbook.com This demonstrates how functionalization of the bicyclic core can be used to direct the supramolecular assembly. In the racemic crystal, each dimer is composed of two enantiomers, while in the enantiomerically pure crystals, the dimers are formed from molecules of the same chirality. chemicalbook.com The orientation of the bicyclic portion relative to the hydrogen-bonded moiety can also vary. chemicalbook.com

Other Spectroscopic Techniques

Other spectroscopic techniques can provide further valuable information for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity and stereochemistry of the molecule. The strained and asymmetric nature of the bicyclic system would be expected to result in a complex ¹H NMR spectrum with distinct signals for each proton. The chemical shifts of the protons on the double bond and the proton at the C7 position would be particularly informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The isolated carbon-carbon double bond in this compound is expected to have a weak π → π* absorption in the far UV region. While not typically used for detailed structural elucidation of such compounds, it can be useful for confirming the presence of the chromophore.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound, which helps in verifying its empirical formula. The molecular formula for this compound is C₇H₉Cl. echemi.com While specific experimental results from CHN analysis are not detailed in the readily available literature, the theoretical elemental composition can be calculated based on its molecular formula and atomic weights.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0765.38
HydrogenH1.00899.0727.05
ChlorineCl35.45135.4527.57
Total 128.59 100.00

These calculated percentages serve as a benchmark for experimental verification of the purity and composition of synthesized this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the distribution of electrons, which in turn dictate its reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like 7-chlorobicyclo[2.2.1]hept-2-ene.

DFT calculations can elucidate key aspects of the molecule's electronic character. For instance, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity in reactions such as Diels-Alder cycloadditions. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

A pertinent example of DFT application is seen in the study of the epoxidation of 7-syn-substituted norbornene derivatives, including the 7-chloro analogue. nih.gov Using the UBHandHLYP/6-31G(d) level of theory, researchers have investigated the stereochemical outcomes of the reaction. nih.gov The study revealed that the presence of a chlorine atom at the 7-syn position leads to a preference for the formation of the endo-epoxide. This was attributed to steric repulsion between the substituent and the approaching oxidant, which destabilizes the exo transition state. nih.gov Such studies showcase how DFT can model and explain reactivity and stereoselectivity, providing insights that are crucial for synthetic planning.

Table 1: Illustrative Data Obtainable from DFT Calculations for Bicyclo[2.2.1]heptene Derivatives.
Calculated PropertyTypical Level of TheoryInformation Gained
Optimized Molecular GeometryB3LYP/6-31G(d)Provides bond lengths, bond angles, and dihedral angles of the most stable structure.
HOMO-LUMO EnergiesB3LYP/6-311+G(d,p)Indicates electronic transition energies and predicts sites of electrophilic/nucleophilic attack.
Molecular Electrostatic Potential (MEP)HF/6-31G*Maps electron density to visualize charge distribution and identify reactive sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesB3LYP/6-31G(d)Predicts the infrared spectrum and confirms the nature of stationary points (minimum or transition state).

Transition State Modeling for Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry is a powerful tool for locating and analyzing these fleeting structures.

For reactions involving this compound, such as addition reactions to the double bond or substitution reactions at the C7 position, TS modeling can predict activation energies and reveal the detailed geometric and electronic features of the transition state. As seen in the DFT study of norbornene epoxidation, analysis of the transition state explains the observed stereoselectivity. nih.gov In that work, the geometry and thermodynamic parameters of the transition states were computed, showing a biradical character and a nearly coplanar arrangement of the C=C bond and the peroxy acid. nih.gov

Similarly, computational studies on the denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene have used methods like CASPT2 and non-adiabatic molecular dynamics to explore the reaction's potential energy surface and identify minimum energy conical intersections, providing a deep understanding of the photochemical reaction mechanism. chemrxiv.orgbeilstein-archives.org These approaches could be applied to study potential rearrangements or fragmentation pathways of this compound under various conditions.

Table 2: Representative Data from Transition State Modeling of a Hypothetical Reaction.
ParameterDescriptionExample Application
Activation Energy (ΔG‡)The Gibbs free energy difference between reactants and the transition state.Predicting the rate of electrophilic addition to the double bond.
Imaginary FrequencyA single negative vibrational frequency, confirming the structure is a true first-order saddle point (transition state).Validating the located transition state for a rearrangement reaction.
Key Bond Distances in TSDistances of bonds being formed or broken in the transition state.Determining if a cycloaddition reaction is synchronous or asynchronous.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed picture of conformational changes, solvent effects, and interactions with other molecules.

Conformational Analysis and Energy Landscapes

The bicyclo[2.2.1]heptane framework is known for its rigidity. acs.orgrsc.org Unlike flexible acyclic or monocyclic systems, it does not have a large number of accessible low-energy conformations. The primary conformational questions for this compound would revolve around the syn and anti positions of the chlorine atom relative to the double bond, although the name specifies a single isomer.

MD simulations can be used to explore the potential energy surface of the molecule, confirming the stability of its primary conformation and identifying any other accessible local minima. By simulating the molecule in different solvents, one could study how the solvent environment affects its structure and dynamics. scielo.br While the core bicyclic structure is rigid, vibrations and minor fluctuations are always present, and MD simulations can quantify these motions. For instance, MD simulations have been employed to study the structural changes and flexibility of various macrocyclic molecules in different solvents. scielo.br

Ligand-Receptor Interactions Modeling

The unique three-dimensional shape of bicyclic molecules like this compound makes them interesting scaffolds for the design of ligands that can bind to biological receptors, such as proteins or enzymes. nih.gov Molecular docking and MD simulations are the primary computational tools for investigating such interactions. nih.govyoutube.com

Molecular docking is a method used to predict the preferred binding orientation of a ligand to a receptor. researchgate.netnih.gov A docking algorithm would place this compound into the active site of a target protein and score the different poses based on factors like electrostatic and van der Waals interactions. This can identify potential biological targets and generate hypotheses about the binding mode.

Following docking, MD simulations can be used to refine the docked pose and assess the stability of the ligand-receptor complex over time. ucl.ac.uk The simulation provides a dynamic view of the interactions, showing how the ligand and receptor adjust to each other and revealing the role of water molecules in the binding site. These techniques are invaluable in rational drug design for identifying and optimizing lead compounds. nih.gov

Prediction of Spectroscopic Properties

Computational models are instrumental in predicting and interpreting the spectroscopic data for this compound, offering insights into its electronic and vibrational structure.

The prediction of nuclear magnetic resonance (NMR) chemical shifts for organic molecules is a significant challenge for computational chemistry. nih.gov For complex structures like this compound, accurate predictions require sophisticated theoretical models.

Researchers often employ methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, to calculate NMR shielding tensors, which are then converted to chemical shifts. However, for certain systems, especially those with electronic complexities or cationic character, standard DFT methods may be insufficient. In such cases, higher-level correlated wave function models, like Møller-Plesset perturbation theory (MP2), can provide results that are in almost perfect agreement with experimental data. nih.gov The choice of basis set and the inclusion of solvent effects, often through a polarizable continuum model (PCM), can also refine the accuracy of these predictions. nih.gov For this compound, calculations would focus on predicting the ¹H and ¹³C chemical shifts, paying close attention to the signals of the vinyl protons, the bridgehead carbons, and the carbon bearing the chlorine atom (C7).

Table 1: Computational Methods for NMR Chemical Shift Prediction

MethodDescriptionTypical Application
DFT (e.g., B3LYP) A common method balancing computational cost and accuracy. It calculates electron density to determine properties.Routine prediction of ¹H and ¹³C chemical shifts for a wide range of organic molecules.
MP2 A post-Hartree-Fock method that includes electron correlation effects, offering higher accuracy than DFT for some systems.Used for challenging molecules where DFT may fail to reproduce experimental values accurately. nih.gov
PCM A solvation model that treats the solvent as a continuous medium with a specific dielectric constant.Applied to simulate NMR experiments conducted in solution, improving prediction accuracy. nih.gov

Quantum mechanical calculations are used to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. DFT calculations are commonly utilized to compute the harmonic vibrational frequencies. researchgate.net

These calculations can identify key vibrational modes, such as the C=C stretching of the double bond, the C-Cl stretching frequency, and various C-H stretching and bending modes within the bicyclic framework. The predicted frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model. Comparing the calculated spectrum with the experimental one aids in the assignment of observed spectral bands to specific molecular motions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Bicyclic Systems

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Associated Functional Group
C=C Stretch 1640 - 1680Alkene
C-Cl Stretch 650 - 850Chloroalkane
sp² C-H Stretch 3010 - 3100Alkene C-H
sp³ C-H Stretch 2850 - 3000Alkane C-H

Reaction Pathway Analysis and Selectivity Prediction

Computational chemistry is crucial for analyzing potential reaction pathways and predicting the selectivity of reactions involving this compound.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. bath.ac.uk

For this compound, the HOMO is typically associated with the π-orbital of the C=C double bond, making it susceptible to attack by electrophiles. The LUMO's energy and spatial distribution indicate the most likely sites for nucleophilic attack. Computational studies can map the electron density of these orbitals across the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net FMO analysis can predict whether a reaction is likely to be orbitally controlled and can explain the regioselectivity of cycloaddition and addition reactions. bath.ac.uk

The reactivity of this compound is heavily influenced by the interplay of steric and electronic factors inherent to its rigid bicyclic structure.

Electronic Effects: The chlorine atom at the C7 position is electron-withdrawing, which can influence the electron density of the π-system of the double bond. This effect can alter the rate and regioselectivity of electrophilic additions.

Steric Effects: The bicyclo[2.2.1]heptane framework is conformationally rigid and creates distinct steric environments. The concave endo face is significantly more hindered than the convex exo face. Consequently, reagents typically approach the double bond from the less hindered exo face, leading to high exo-stereoselectivity in addition reactions. The regioselectivity in reactions like hydroarylation has been shown to depend on both the electronic and steric characteristics of the olefin. researchgate.net

Computational modeling allows for the quantification of these effects by calculating transition state energies for different reaction pathways (e.g., exo vs. endo attack), thereby predicting the most likely product.

Thermodynamic and Kinetic Parameters of Reactions

Computational methods can provide valuable data on the thermodynamic and kinetic parameters of reactions involving this compound. Calculations can determine the standard heats of formation (ΔH°f) for reactants, products, and intermediates. thieme-connect.de For instance, the relative stability of bicyclic isomers can be compared by examining their heats of formation; for the related bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]heptan-7-one, the difference in heats of formation highlights the influence of the sp²-hybridized carbon's position on ring strain. thieme-connect.de

By mapping the potential energy surface of a reaction, transition states can be located, and their energies can be used to calculate the activation energy (Ea). This kinetic parameter is essential for understanding reaction rates. Comparing the activation energies for competing reaction pathways allows for the prediction of the major product under kinetic control.

Table 3: Examples of Calculable Thermodynamic and Kinetic Parameters

ParameterSymbolSignificance
Heat of Formation ΔH°fIndicates the relative stability of a compound. thieme-connect.de
Heat of Reaction ΔH°rDetermines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). thieme-connect.de
Activation Energy EaRepresents the energy barrier that must be overcome for a reaction to occur; determines the reaction rate.
Gibbs Free Energy of Activation ΔG‡Determines the spontaneity and rate of a reaction, incorporating both enthalpy and entropy.

Activation Energy Calculations

Theoretical and computational chemistry studies provide crucial insights into the reactivity and stability of bicyclic compounds like this compound. Activation energy (Ea) calculations, in particular, help to elucidate the energy barriers associated with various reaction pathways, such as rearrangements and solvolysis.

Research into the behavior of related norbornyl systems has provided data on the energetic landscape of intermediates relevant to the reactions of 7-chlorobicyclo[2.2.1]heptyl derivatives. In the study of the acid-catalyzed cleavage of related 4-halonortricyclanes, the solvolysis proceeds through cationic intermediates. Computational analysis has been employed to understand the stability and rearrangements of these intermediates. For instance, during the solvolysis of derivatives, unsymmetrically-bridged cations can be formed. cdnsciencepub.com

A key rearrangement of an edge-protonated nortricyclane (EPN), which can be considered an intermediate, to an unsymmetrically-2,6-bridged cation (UBC) was studied. The activation energy for this rearrangement was calculated to be approximately 22.5 kcal/mol. cdnsciencepub.com This value is derived from the established rate constant for the 6,2-hydride shifts that are frozen out at very low temperatures (-140°C), indicating a significant energy barrier for the rearrangement of the intermediate cation. cdnsciencepub.com

While this calculation does not directly represent a reaction of this compound itself, it provides a valuable theoretical benchmark for the activation energy of cationic rearrangements within the bicyclo[2.2.1]heptyl framework. The presence of a chlorine atom at the C(7) position is known to influence the stability and reaction pathways of such cations through electronic effects. cdnsciencepub.com

Calculated Activation Energy for a Related Bicyclo[2.2.1]heptyl System Intermediate

ProcessIntermediate SpeciesCalculated Activation Energy (Ea)Source
Cationic RearrangementEdge-Protonated Nortricyclane (EDN) to Unsymmetrically-Bridged Cation (UBC)22.5 kcal/mol cdnsciencepub.com

Reaction Rate Constant Derivations

The derivation of reaction rate constants is fundamental to understanding the kinetics of chemical transformations involving this compound and its derivatives. These constants are often determined through experimental measurements under specific conditions or derived from theoretical calculations.

In the context of the solvolysis of 7-chloro-substituted norbornyl systems, the rates of internal rearrangements within cationic intermediates are critical to determining the final product distribution. One such process is the 6,2-hydride shift, a rapid Wagner-Meerwein rearrangement common in norbornyl cations. cdnsciencepub.com

For the unsymmetrically-bridged cation intermediate formed during the solvolysis of norbornyl derivatives, the rate constant for the 6,2-hydride shift (k6,2-H) has been established to be approximately 2.5 x 10⁸ s⁻¹ at relevant temperatures. cdnsciencepub.com This high rate constant signifies a very rapid process, consistent with the behavior of carbocation intermediates in these bicyclic systems. The derivation of this rate constant is crucial for constructing a mechanistic model that accurately predicts the behavior of these reactive species. cdnsciencepub.com

The study of such rate constants helps to map out the potential energy surface of the reaction. For example, the fact that 6,2-hydride shifts are "frozen out" on the NMR timescale at -140°C, while other processes might not be, allows for the establishment of relative energy barriers and the derivation of specific rate constants. cdnsciencepub.com

Derived Rate Constant for a Related Bicyclo[2.2.1]heptyl System Intermediate

ProcessSystemRate Constant (k)Source
6,2-Hydride ShiftUnsymmetrically-Bridged Norbornyl Cation~2.5 x 10⁸ s⁻¹ cdnsciencepub.com

Applications in Advanced Organic Synthesis and Materials Science

Supramolecular Chemistry and Molecular Recognition Scaffolds

The defined three-dimensional shape of the norbornene skeleton makes it an ideal component for building larger host molecules designed for molecular recognition and encapsulation.

Benzocyclotrimers (BCTs) are a class of molecules created from the formal annulation of three bicyclic olefins, resulting in a tris-annulated benzene (B151609) core. acs.org These compounds possess a unique cup-shaped, three-dimensional structure that makes them excellent scaffolds for host-guest chemistry. acs.org The synthesis of BCTs can be achieved through the cyclotrimerization of suitably functionalized bicyclic olefins, including chloro-olefins. acs.orgresearchgate.net

Early methods involved the treatment of bicyclic chloro-olefins with organolithium reagents like butyllithium. acs.org This process is believed to proceed through a strained bicyclo[2.2.1]hept-2-yne intermediate, which then undergoes trimerization to form the stable central aromatic ring of the BCT. researchgate.netacs.org The resulting rigid, concave structure, such as the parent BCT heptiptycene, creates a molecular cavity capable of forming complexes with a variety of guest molecules, including gases. acs.org

Table 2: Benzocyclotrimer (BCT) Synthesis from Bicyclic Precursors

Benzocyclotrimer (BCT) Precursor Type Synthetic Method Key Feature
Heptiptycene Bicyclic Chloro-olefin Treatment with Butyl Lithium The first synthesized BCT, forming a D₃ₕ-symmetric structure. acs.org
syn- and anti-Tris-annelated Benzenes vic-Bromotrimethyltin Olefins Copper(I) Thiophen-2-carboxylate Catalysis Allows for the formation of syn and anti diastereomers with varying ratios. researchgate.net
Enantiopure syn-Benzocyclotrimer Enantiopure Halonorbornene Palladium Nanocluster Catalysis Leads to the selective synthesis of a C₃-symmetric chiral BCT. researchgate.netresearchgate.net

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. This is often achieved by controlling the intermolecular interactions, such as hydrogen bonds, that dictate how molecules pack in the solid state. While 7-Chlorobicyclo[2.2.1]hept-2-ene itself lacks hydrogen bond donor or acceptor groups, it is a versatile precursor for derivatives that can participate in such interactions.

By converting the chloro-alkene into functionalized analogues like amides, carboxylic acids, or alcohols, the norbornene scaffold can be used as a rigid framework to position hydrogen bonding groups in space. A clear example is seen in the crystal structure of a related compound, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide. wpmucdn.comresearchgate.net In the solid state, this molecule forms distinct hydrogen-bonded dimers. In the racemic crystal, each dimer is composed of two enantiomers where the bicyclic portions orient on opposite sides of the H-bonded plane. wpmucdn.com This demonstrates how the rigid bicyclic unit can be functionalized to create predictable, self-assembling supramolecular architectures.

Table 3: Hydrogen Bonding in a Functionalized Norbornene Crystal

Compound Crystal System Hydrogen Bond Type Description of Supramolecular Structure
Racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide Monoclinic N-H···O Molecules form H-bonded dimers. Each dimer is a racemate, with the bridge carbons (C-7) of the enantiomers positioned on opposite sides of the carboxamide H-bonded moiety. wpmucdn.comresearchgate.net
Enantiopure (+)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide Orthorhombic N-H···O Crystallizes with two distinct H-bonded dimer orientations. The major form has both C-7 atoms on the same side of the H-bonded plane, while the minor form has them on opposite sides. wpmucdn.com

Catalyst Design and Ligand Synthesis

The rigid framework of this compound is highly advantageous in the design of ligands for transition metal catalysis. The defined steric environment of the norbornene skeleton allows for precise control over the coordination sphere of a metal center, which can influence the activity and selectivity of the resulting catalyst.

Derivatives of this compound have been used to synthesize sophisticated organometallic compounds. For example, 1-(7-chlorobicyclo[2.2.1.]hept-2-ene-7-yl)ferrocene can be lithiated to generate a ferrocenylcyclopentadienylide ligand in situ via a retro-Diels-Alder reaction. researchgate.net This species can then be used to create novel bimetallic sandwich complexes. researchgate.net Furthermore, platinum complexes featuring chlorobicyclo[2.2.1]hept-2-ene ligands have been synthesized and studied. electronicsandbooks.com The 7-substituted norbornane (B1196662) framework has also been incorporated into metallocene catalysts, such as meso-[Norbornane-7,7-bis(indenyl)]titanium Dichloride, which has shown high activity for ethylene-styrene copolymerization. acs.org These examples underscore the utility of the 7-chloronorbornene scaffold in developing ligands that impart specific properties to metal catalysts for a range of chemical transformations.

Table 4: Ligands and Catalysts Derived from the Bicyclo[2.2.1]heptane Framework

Precursor/Scaffold Ligand/Catalyst Type Application/Significance
1-(7-Chlorobicyclo[2.2.1]hept-2-en-7-yl)ferrocene Ferrocenylcyclopentadienylide Ligand In situ generation of a metallocenyl ligand for the synthesis of heteronuclear bimetallic complexes. researchgate.net
2-Chlorobicyclo[2.2.1]hept-2-ene Platinum-phosphine Complexes Synthesis of platinum(II) complexes where the chloro-norbornene acts as a ligand. electronicsandbooks.com
Norbornane-7,7-diyl unit Titanocene Catalyst (meso-[Norbornane-7,7-bis(indenyl)]titanium Dichloride) Highly active catalyst for the copolymerization of ethylene (B1197577) and styrene. acs.org

Q & A

Q. How can stereochemical outcomes in epoxidation reactions of this compound be controlled?

  • Methodological Answer : The stereochemistry of epoxidation is influenced by the substituent’s syn/anti orientation. For example, 7-syn-substituted derivatives (e.g., 7-hydroxy or 7-chloro) exhibit distinct selectivity due to steric hindrance and electronic effects. Use chiral catalysts (e.g., Sharpless epoxidation conditions) or enantioselective oxidizing agents to bias product formation. Compare results with computational models (DFT) to rationalize selectivity .

Q. How can contradictions in yield data from different synthesis protocols be resolved?

  • Methodological Answer : Discrepancies often arise from variations in reaction kinetics or purification methods. For instance, the yield of 7-hydroxy derivatives ranges from 9% to 89% depending on recrystallization techniques . Conduct controlled replicate experiments, document all parameters (e.g., solvent purity, heating rates), and use statistical tools (e.g., ANOVA) to identify significant variables. Cross-validate with alternative characterization (e.g., HPLC purity assays).

Q. What experimental designs are effective for probing mechanistic pathways in Prins reactions involving this compound?

  • Methodological Answer : Isotopic labeling (e.g., deuterium at benzylic positions) can track hydride shifts and intermediate formation, as demonstrated in the reaction of 2-phenyl derivatives with formaldehyde . Use kinetic isotope effects (KIE) and in-situ monitoring (e.g., FTIR) to identify rate-determining steps. Compare experimental data with computational simulations (e.g., transition state modeling) to refine mechanistic hypotheses.

Q. How can researchers functionalize this compound to create novel analogs (e.g., silane derivatives)?

  • Methodological Answer : Introduce functional groups via nucleophilic substitution or cross-coupling reactions. For example, 5-(trimethoxysilyl) derivatives are synthesized by reacting the parent compound with chlorosilanes in the presence of a base (e.g., triethylamine). Monitor reaction progress via TLC and purify using column chromatography with non-polar solvents .

Methodological Best Practices

  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental procedures exhaustively, including equipment calibration and raw data archiving .
  • Data Analysis : Use frameworks like PICO or FINER to structure research questions, ensuring they address knowledge gaps and are feasible within resource constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.